molecular formula C9H18N2 B12074860 (3R)-1-(cyclopropylmethyl)-3-methylpiperazine

(3R)-1-(cyclopropylmethyl)-3-methylpiperazine

Cat. No.: B12074860
M. Wt: 154.25 g/mol
InChI Key: IWRIBHLFZPQASA-MRVPVSSYSA-N
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Description

(3R)-1-(cyclopropylmethyl)-3-methylpiperazine is a chiral piperazine derivative Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethylamine and 3-methylpiperazine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) are often used to facilitate the reaction.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Systems: Using automated systems for precise control of reaction parameters and to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(cyclopropylmethyl)-3-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Common reagents include KMnO4 and CrO3, typically in acidic or basic conditions.

    Reduction: LiAlH4 and NaBH4 are used in aprotic solvents like ether or tetrahydrofuran.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-1-(cyclopropylmethyl)-3-methylpiperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(cyclopropylmethyl)-3-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.

    (3R)-1-(cyclopropylmethyl)-3-isopropylpiperazine: Features an isopropyl group instead of a methyl group.

    (3R)-1-(cyclopropylmethyl)-3-phenylpiperazine: Contains a phenyl group in place of the methyl group.

Uniqueness

(3R)-1-(cyclopropylmethyl)-3-methylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group adds steric hindrance and electronic effects that can differentiate it from other piperazine derivatives.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

(3R)-1-(cyclopropylmethyl)-3-methylpiperazine

InChI

InChI=1S/C9H18N2/c1-8-6-11(5-4-10-8)7-9-2-3-9/h8-10H,2-7H2,1H3/t8-/m1/s1

InChI Key

IWRIBHLFZPQASA-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)CC2CC2

Canonical SMILES

CC1CN(CCN1)CC2CC2

Origin of Product

United States

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